1-Amino-1-[2-(trifluoromethyl)phenyl]acetone
Description
1-Amino-1-[2-(trifluoromethyl)phenyl]acetone is a fluorinated aromatic ketone derivative characterized by a trifluoromethyl group at the ortho position of the phenyl ring and an amino substituent at the carbonyl-bearing carbon. This compound belongs to a class of molecules where electron-withdrawing groups (e.g., trifluoromethyl) and nucleophilic substituents (e.g., amino) influence reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C10H10F3NO |
|---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
1-amino-1-[2-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10F3NO/c1-6(15)9(14)7-4-2-3-5-8(7)10(11,12)13/h2-5,9H,14H2,1H3 |
InChI Key |
IMZUACVBCLSHPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-[2-(trifluoromethyl)phenyl]acetone typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with an appropriate amine under reductive amination conditions. Common reagents used in this process include sodium triacetoxyborohydride or sodium cyanoborohydride as reducing agents. The reaction is usually carried out in a solvent such as methanol or ethanol at room temperature .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-[2-(trifluoromethyl)phenyl]acetone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in drug discovery and development due to its biological activity. Research indicates that 1-Amino-1-[2-(trifluoromethyl)phenyl]acetone can interact with biological macromolecules, influencing enzyme activity and receptor binding. This interaction is facilitated by the amino group, which forms hydrogen bonds, while the trifluoromethyl group enhances lipophilicity, improving cell membrane permeability and bioavailability.
Case Studies:
- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Properties : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation, although further studies are needed to elucidate its mechanisms of action.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create a range of derivatives with potential applications in pharmaceuticals and agrochemicals.
Synthetic Routes:
- Reductive Amination : The compound can be synthesized through reductive amination processes involving appropriate aldehydes and amines, typically using sodium cyanoborohydride as a reducing agent.
- Multienzyme Pathways : Recent advancements have explored biocatalytic cascades for synthesizing this compound, highlighting its potential in green chemistry practices.
Material Science
The unique electronic properties imparted by the trifluoromethyl group make this compound valuable in material science. Its incorporation into polymer matrices can enhance material properties such as thermal stability and chemical resistance.
Comparison with Related Compounds
The following table summarizes the structural features and unique characteristics of similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]acetone | Amino group, trifluoromethyl-substituted phenyl | Exhibits distinct biological activities |
| 1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]acetone | Amino group, chloro-substituted phenyl | Potential for antimicrobial applications |
| Trifluoromethylbenzene | Trifluoromethyl group on benzene | Primarily used in industrial applications |
Mechanism of Action
The mechanism of action of 1-Amino-1-[2-(trifluoromethyl)phenyl]acetone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form hydrogen bonds through the amino group, enables the compound to modulate various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The trifluoromethylphenylacetone scaffold is a versatile template for chemical modifications. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Electronic Effects: The trifluoromethyl group in all analogs enhances electron-withdrawing properties, stabilizing intermediates in synthetic pathways. However, the amino group in the target compound introduces nucleophilic reactivity, distinguishing it from halogenated or hydroxylated derivatives . Positional Isomerism: The ortho-substituted trifluoromethyl group in the target compound may induce steric hindrance compared to meta-substituted analogs (e.g., DW035), affecting binding in biological systems .
Biological Activity: Compounds with electron-deficient aromatic rings (e.g., nitro or trifluoromethyl groups) show inhibitory effects on photosynthetic electron transport (PET) in chloroplasts. For example, compound 6c (IC₅₀: 12 µM) outperforms hydroxylated analogs like DW035, which exhibit minimal activity . The amino group in the target compound may enhance interactions with biological targets (e.g., enzymes or receptors) due to hydrogen-bonding capabilities, though direct data are lacking .
Synthetic Utility: Chlorinated derivatives (e.g., DW034) are often intermediates in nucleophilic substitution reactions, whereas hydroxylated variants (e.g., DW035) serve as precursors for esterification or oxidation . The amino-substituted analog could facilitate condensation reactions (e.g., Schiff base formation) for constructing heterocyclic frameworks, as seen in related hydrazide derivatives .
Biological Activity
1-Amino-1-[2-(trifluoromethyl)phenyl]acetone is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C10H10F3N
- Molecular Weight : Approximately 233.19 g/mol
- Structural Features : The compound contains an amino group, a trifluoromethyl-substituted phenyl group, and an acetone moiety. The trifluoromethyl group enhances lipophilicity and reactivity, making it suitable for various biological applications.
Biological Activity
The biological activity of this compound has been explored in several contexts:
- Enzyme Interactions : Studies indicate that this compound may interact with specific enzymes, influencing metabolic pathways. Its unique electronic properties enable it to modulate enzyme activity effectively.
- Antimicrobial Properties : Preliminary screening has suggested potential antimicrobial activity against various pathogens. The presence of the trifluoromethyl group is believed to contribute to enhanced antibacterial effects, similar to other fluorinated compounds .
- Pharmacological Applications : The compound has shown promise in pharmacological studies, particularly concerning its potential as a therapeutic agent in treating diseases linked to metabolic dysfunctions .
Synthesis Methods
The synthesis of this compound typically involves several methods:
- Nucleophilic Substitution Reactions : Utilizing trifluoromethylated precursors to form the desired amino compound.
- Reduction Reactions : Transforming ketones into amines through catalytic hydrogenation or other reducing agents.
- Multi-step Synthesis : Employing various organic reactions to construct the complex structure of the compound .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]acetone | Contains a fluorine atom instead of hydrogen on the phenyl ring | Different electronic properties due to fluorine substitution |
| 1-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetone | Contains chlorine atoms on the phenyl ring | Enhanced stability and reactivity compared to other analogs |
The distinct trifluoromethyl substitution pattern in this compound imparts unique electronic and steric properties that enhance its stability and reactivity compared to its analogs.
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
- Study on Antimicrobial Activity : A recent investigation assessed the efficacy of this compound against bacterial strains. Results indicated that it exhibited significant inhibition against Gram-positive bacteria, suggesting its potential use as an antibacterial agent .
- Enzyme Inhibition Studies : Research exploring the interaction of this compound with metabolic enzymes revealed that it could act as an inhibitor, potentially modulating pathways involved in disease processes such as diabetes and obesity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-Amino-1-[2-(trifluoromethyl)phenyl]acetone with high purity?
- Methodological Answer : A two-step approach is suggested:
Nucleophilic substitution : React 2-(trifluoromethyl)phenylacetone with a protected amine source (e.g., benzylamine) under basic conditions (e.g., K₂CO₃ in acetone) to introduce the amino group .
Deprotection : Use catalytic hydrogenation (H₂/Pd-C) to remove protecting groups.
- Critical Parameters : Monitor reaction progress via TLC or HPLC. Optimize solvent polarity (e.g., acetone vs. DMF) to minimize side reactions. Purify via recrystallization or reverse-phase chromatography .
Q. Which spectroscopic techniques are optimal for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals for the trifluoromethyl (-CF₃) group (δ ~120-125 ppm in ¹³C NMR) and the ketone/amine protons. Use deuterated DMSO for solubility .
- LC-MS : Confirm molecular weight (e.g., m/z [M+H]⁺) and purity (>95%). Use acidic mobile phases (0.1% TFA) to enhance ionization .
- FT-IR : Verify C=O stretch (~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can hydrogen bonding patterns in this compound crystals inform supramolecular assembly?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXTL or similar software for structure solution . ORTEP-3 can visualize intermolecular H-bonds between the amino group and ketone oxygen .
- Graph Set Analysis : Classify H-bond motifs (e.g., R₂²(8) rings) using Etter’s rules. Predict packing motifs (e.g., chains vs. sheets) .
- Thermal Analysis : Correlate H-bond strength with melting points (DSC) and stability under humidity .
Q. What computational strategies predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (B3LYP/6-31G* basis set) to assess nucleophilic/electrophilic sites .
- Solvent Effects : Use COSMO-RS to model solvation in acetone or DMSO. Compare with experimental UV-Vis spectra .
- Reactivity MD Simulations : Simulate reaction pathways (e.g., amine deprotonation) using Gaussian or ORCA .
Q. How do reaction conditions impact the stability of this compound during storage?
- Methodological Answer :
- Temperature : Store at -20°C under nitrogen to prevent keto-enol tautomerism. Avoid prolonged exposure to light .
- pH Stability : Test degradation kinetics in buffers (pH 3–10) via HPLC. The trifluoromethyl group enhances stability under acidic conditions .
- Excipient Screening : Use DSC/TGA to identify compatible stabilizers (e.g., lactose, PVP) .
Notes
- Advanced questions emphasize crystallographic, computational, and stability analyses.
- Basic questions focus on synthesis, purification, and foundational characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
